molecular formula C4H2ClIN2 B1368910 4-Chloro-6-iodopyrimidine CAS No. 258506-74-0

4-Chloro-6-iodopyrimidine

Cat. No.: B1368910
CAS No.: 258506-74-0
M. Wt: 240.43 g/mol
InChI Key: RVYPGXBNZPGMFY-UHFFFAOYSA-N
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Description

4-Chloro-6-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClIN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at the 4 and 6 positions, respectively

Biochemical Analysis

Biochemical Properties

4-Chloro-6-iodopyrimidine plays a significant role in various biochemical reactions It interacts with several enzymes and proteins, influencing their activity and functionThese interactions are crucial for understanding the roles of MIF and MIF2 in cell growth and immune responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce the translocation of MIF2 from the cytoplasm to the nucleus in HeLa cells upon stimulation . This translocation is associated with changes in gene expression and cellular responses to stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in cellular function. For instance, it has been used to selectively label MIF and MIF2, enabling the visualization of these proteins’ translocation and nuclease activity . These interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in vitro and in vivo . Its degradation over time can lead to changes in its activity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 4-chloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-6-iodopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of probes for studying biological processes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Comparison with Similar Compounds

  • 4-Chloro-6-bromopyrimidine
  • 4-Chloro-6-fluoropyrimidine
  • 4-Iodo-6-chloropyrimidine

Comparison: 4-Chloro-6-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and steric properties. Compared to its analogs, it offers different substitution patterns and coupling efficiencies, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-6-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYPGXBNZPGMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572595
Record name 4-Chloro-6-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258506-74-0
Record name 4-Chloro-6-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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